REACTION_CXSMILES
|
C([CH2:4][C:5]1[N:9]([CH2:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=2[Cl:17])[C:8]([S:18][CH2:19][CH2:20][CH3:21])=[N:7][CH:6]=1)(O)=O.[H-].C([Al+]CC(C)C)C(C)C.[O:32]1CCCC1>C1(C)C=CC=CC=1>[Cl:17][C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=1[CH2:10][N:9]1[C:5]([CH2:4][OH:32])=[CH:6][N:7]=[C:8]1[S:18][CH2:19][CH2:20][CH3:21] |f:1.2|
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Name
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5-carboxymethyl-1-(2-chlorophenyl)methyl-2-propylthio-1H-imidazole
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Quantity
|
3.74 g
|
Type
|
reactant
|
Smiles
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C(=O)(O)CC1=CN=C(N1CC1=C(C=CC=C1)Cl)SCCC
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Name
|
|
Quantity
|
50 mL
|
Type
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reactant
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
[H-].C(C(C)C)[Al+]CC(C)C
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Name
|
|
Quantity
|
30 mL
|
Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Control Type
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UNSPECIFIED
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Setpoint
|
-78 °C
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Type
|
CUSTOM
|
Details
|
The mixture was stirred at -78° C. for 1.5 hours
|
Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
to slowly warm to room temperature
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched
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Type
|
ADDITION
|
Details
|
by pouring
|
Type
|
EXTRACTION
|
Details
|
the product was extracted into methylene chloride
|
Type
|
WASH
|
Details
|
the organic extracts were washed with water, 5% sodium carbonate solution and brine
|
Type
|
CUSTOM
|
Details
|
Crystallization from ethanol/water
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC=C1)CN1C(=NC=C1CO)SCCC
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |